molecular formula C12H15ClN2O B12897652 N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride CAS No. 1017-08-9

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Cat. No.: B12897652
CAS No.: 1017-08-9
M. Wt: 238.71 g/mol
InChI Key: ZJKJDXVDNMBETH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced heterocycles .

Scientific Research Applications

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride
  • (5-Phenylisoxazol-3-yl)methanamine hydrochloride

Uniqueness

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride is unique due to the presence of the dimethylamino group, which can enhance its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for more diverse applications in research and industry .

Biological Activity

N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, a compound with diverse biological activities, has garnered attention in medicinal chemistry. With a molecular formula of C₁₂H₁₅ClN₂O and a molecular weight of 238.71 g/mol, this compound is classified under isoxazole derivatives, which are known for their pharmacological significance.

  • IUPAC Name : N,N-dimethyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine; hydrochloride
  • CAS Number : 1017-08-9
  • Molecular Structure :
    InChI Key ZJKJDXVDNMBETH UHFFFAOYSA N\text{InChI Key ZJKJDXVDNMBETH UHFFFAOYSA N}

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in antimicrobial, anticancer, and neuroprotective applications.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often reported in the low micromolar range .

CompoundTarget PathogenMIC (µM)
Isoxazole Derivative AE. coli62.5
Isoxazole Derivative BMRSA78.12

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that similar isoxazole compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds typically range from 200 to 300 µg/mL, indicating moderate potency .

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through the inhibition of key enzymes involved in cell proliferation and survival pathways.

Molecular Docking Studies

In silico studies have provided insights into potential binding sites and interactions with target proteins. These studies suggest that the compound may interact with proteins involved in cell signaling and apoptosis regulation .

Case Studies

  • Antifungal Activity : In a comparative study, certain isoxazole derivatives were tested against fluconazole-resistant strains of Candida. The results indicated a significant reduction in fungal growth at concentrations lower than standard antifungal treatments like amphotericin B .
  • Neuroprotective Effects : Preliminary data suggest that similar compounds may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Properties

CAS No.

1017-08-9

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

N,N-dimethyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-14(2)9-11-8-12(15-13-11)10-6-4-3-5-7-10;/h3-8H,9H2,1-2H3;1H

InChI Key

ZJKJDXVDNMBETH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NOC(=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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